N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-4-17-21-22-19(29-17)23-30(25,26)14-8-6-13(7-9-14)20-18(24)12-5-10-15(27-2)16(11-12)28-3/h5-11H,4H2,1-3H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVWXBBQLPYYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate sulfonyl and benzamide precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine in absolute ethanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and benzamide moieties.
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and thiosemicarbazide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to disrupt DNA replication processes, inhibiting the replication of bacterial and cancer cells . This disruption is due to the compound’s ability to interfere with the function of enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkoxy-Substituted Benzamide Derivatives
a) 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
- Molecular Formula : C₂₃H₂₈N₄O₆S₂ .
- Molecular Weight : 520.619 g/mol.
- Key Differences: Replaces 3,4-dimethoxy with 3,4,5-triethoxy groups, increasing steric bulk and lipophilicity (XLogP3 likely higher than the dimethoxy analog). Potential impact: Reduced solubility but enhanced membrane permeability .
b) N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
Nitro- and Cyano-Substituted Analogs
a) N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide
b) 4-Cyano-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Benzoyl and Phenoxy Derivatives
a) N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide
b) N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Research Implications
- Drug Design : Alkoxy groups (e.g., dimethoxy, triethoxy) balance lipophilicity and solubility, making them favorable for CNS-targeted drugs .
- Nitro/Cyano Derivatives: Suitable for targeting enzymes with polar active sites, such as carbonic anhydrases .
- Thermal Stability : High decomposition temperatures support development of solid-dose formulations .
Biological Activity
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound belongs to the class of thiadiazole derivatives, which are known for their wide-ranging biological activities. The molecular formula is with a molecular weight of 326.395 g/mol. The structure includes a thiadiazole ring that is crucial for its biological activity.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O3S2 |
| Molecular Weight | 326.395 g/mol |
| LogP | 3.08650 |
| PSA | 137.67000 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiadiazole Ring : The thiadiazole ring is synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
- Sulfonamide Formation : The thiadiazole derivative is then reacted with sulfonyl chlorides to form the sulfonamide group.
- Coupling with Dimethoxybenzamide : Finally, the sulfonamide derivative is coupled with 3,4-dimethoxybenzamide under appropriate reaction conditions.
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. Studies indicate that modifications to the thiadiazole ring can enhance antimicrobial activity significantly. For instance, compounds containing electron-withdrawing groups have exhibited increased potency against various bacterial strains.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity (MIC µg/mL) | Reference |
|---|---|---|
| N-(5-Nitrothiazol-2-yl)acetamide | 10 | |
| N-(4-(N-(5-ethyl-thiadiazol)phenyl) | 5 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines. Notably, it demonstrated significant cytotoxic effects on K562 chronic myelogenous leukemia cells.
Case Study : A study reported an IC50 value of 7.4 µM for a related thiadiazole derivative against the Bcr-Abl positive K562 cell line, indicating potential for further development as a kinase inhibitor .
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific substituents on the thiadiazole and benzamide rings can significantly influence biological activity. For example:
- Lipophilicity : Increased lipophilicity generally enhances antimicrobial activity.
- Substituents : Electron-withdrawing groups on the aromatic ring improve anticancer activity.
Table 3: Summary of SAR for Thiadiazole Derivatives
| Compound | Modification | Activity |
|---|---|---|
| N-(5-Ethylthiadiazol) derivative | Sulfonamide group | Antimicrobial |
| Naphthalene derivative | Dimethoxy substitution | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
